Half-Life Temperature vs. Dicumyl Peroxide (DCP): 10-Hour Stability Window Comparison
The 10-hour half-life temperature (T₁/₂,₁₀ₕ) is the primary metric for selecting peroxide initiators to match desired processing and cure temperature windows. 2,5-Dimethyl-2,5-di(benzoylperoxy)hexane (BIBP) exhibits a 10-hour half-life temperature of 118–120 °C . By comparison, dicumyl peroxide (DCP, CAS 80-43-3) reports a 10-hour half-life temperature of 116–117 °C [1]. The 1–3 °C higher half-life temperature of BIBP translates to measurably slower radical generation at identical processing temperatures, providing a slightly extended scorch safety window during compounding operations while maintaining comparable cure rates at elevated mold temperatures [2].
| Evidence Dimension | 10-hour half-life temperature (T₁/₂,₁₀ₕ) |
|---|---|
| Target Compound Data | 118–120 °C |
| Comparator Or Baseline | Dicumyl peroxide (DCP): 116–117 °C |
| Quantified Difference | ΔT = +1 to +3 °C higher for BIBP |
| Conditions | Measured in chlorobenzene or n-dodecane solution; data from vendor technical datasheets and Akzo Nobel half-life bulletin |
Why This Matters
The higher 10-hour half-life temperature directly determines scorch safety margin during mixing and extrusion, making BIBP the mechanically safer choice for high-shear compounding operations where DCP may risk premature crosslinking.
- [1] Nurchem. Dicumyl Peroxide (DCP) Technical Datasheet. 2024. View Source
- [2] Akzo Nobel Polymer Chemicals. Crosslinking Organic Peroxides Half-Life Data Bulletin. Rubber World, 2003. View Source
